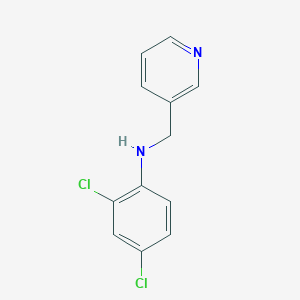

2,4-dichloro-N-(pyridin-3-ylmethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

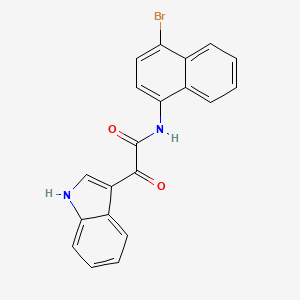

2,4-dichloro-N-(pyridin-3-ylmethyl)aniline is an organic compound with the molecular formula C12H10Cl2N2 and a molecular weight of 253.13 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to an aniline ring via a methylene bridge. The aniline ring carries two chlorine atoms at the 2 and 4 positions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 253.13 and a molecular formula of C12H10Cl2N2 . It should be stored at room temperature .Applications De Recherche Scientifique

Importance in Heterocyclic Chemistry

2,4-dichloro-N-(pyridin-3-ylmethyl)aniline is a compound that highlights the variability and complexity within heterocyclic chemistry, particularly in the context of pyridine derivatives. Pyridine derivatives are pivotal in various scientific research fields due to their structural diversity and the ability to form complex compounds with unique properties. Studies have shown that these compounds exhibit a wide range of spectroscopic properties, structural configurations, magnetic properties, and biological and electrochemical activities. This diversity underscores the potential for discovering unknown analogues and expanding research into unexplored areas of heterocyclic chemistry (Boča, Jameson, & Linert, 2011).

Hybrid Catalysts in Synthesis

The synthesis of heterocyclic compounds, including pyridine derivatives, has been enhanced by the use of hybrid catalysts. These catalysts facilitate the creation of complex molecules with significant medicinal and pharmaceutical potential. The development of 5H-pyrano[2,3-d]pyrimidine scaffolds, for example, showcases the utility of diverse hybrid catalysts in synthesizing biologically active compounds. This methodology underscores the versatility of pyridine derivatives in drug development and the role of innovative catalytic approaches in advancing chemical synthesis (Parmar, Vala, & Patel, 2023).

Hydrogen Bonding in Molecular Structures

The intermolecular hydrogen bonding capabilities of pyridine derivatives are of significant interest in understanding their structural properties and applications. The study of hydrogen-bonded complexes of aniline, phenol, and pyridine derivatives has provided insights into how these interactions influence molecular geometry, hybridization, and aromaticity. Such understanding is crucial for designing molecules with desired properties for specific applications, demonstrating the foundational role of pyridine derivatives in developing advanced materials and pharmaceuticals (Szatyłowicz, 2008).

Application in Organic Synthesis and Drug Development

Heterocyclic N-oxide derivatives, including those derived from pyridine, have shown significant potential in organic synthesis, catalysis, and drug development. These compounds are integral in forming metal complexes, designing catalysts, and synthesizing bioactive molecules with anticancer, antibacterial, and anti-inflammatory properties. The extensive applications of these derivatives in medicinal chemistry highlight the ongoing importance of pyridine derivatives in developing new therapeutic agents (Li et al., 2019).

Chemosensing and Medicinal Applications

Pyridine derivatives play a crucial role in developing chemosensors and medicinal compounds. Their ability to bind with various ions and molecules makes them excellent candidates for detecting environmental, agricultural, and biological species. Furthermore, the broad spectrum of biological activities associated with pyridine derivatives, such as antifungal, antibacterial, and anticancer properties, underscores their significance in medicinal chemistry and analytical applications (Abu-Taweel et al., 2022).

Propriétés

IUPAC Name |

2,4-dichloro-N-(pyridin-3-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQDMSRGKGZQMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301324321 |

Source

|

| Record name | 2,4-dichloro-N-(pyridin-3-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301324321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671447 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

84324-64-1 |

Source

|

| Record name | 2,4-dichloro-N-(pyridin-3-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301324321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-6-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2573195.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2573198.png)

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2573200.png)

![8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2573202.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2573204.png)

![2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2573209.png)

![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2573216.png)